Cortisol-17 acid

Glucocorticoid Receptor Receptor Binding Affinity CBG Selectivity

Cortisol-17 acid (CAS 100188-36-1), also known as cortisol-17beta acid, is a steroid with the IUPAC name (11β,17β)-11,17-dihydroxy-3-oxoandrost-4-ene-17-carboxylic acid. It belongs to the 17β-carboxylic acid class of natural corticoid derivatives, which are metabolically distinct from active glucocorticoids like cortisol.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
CAS No. 100188-36-1
Cat. No. B024902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol-17 acid
CAS100188-36-1
Synonymscortisol-17 acid
cortisol-17beta acid
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
InChIInChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1
InChIKeyXNZSRYSTBKQWGZ-VHTXEEJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisol-17 Acid (CAS 100188-36-1): A Critical 17β-Carboxylic Acid Metabolite for Corticosteroid Binding Globulin Studies


Cortisol-17 acid (CAS 100188-36-1), also known as cortisol-17beta acid, is a steroid with the IUPAC name (11β,17β)-11,17-dihydroxy-3-oxoandrost-4-ene-17-carboxylic acid . It belongs to the 17β-carboxylic acid class of natural corticoid derivatives, which are metabolically distinct from active glucocorticoids like cortisol. This compound is uniquely characterized by the presence of a carboxylic acid group at the C-17β position, a structural feature that fundamentally alters its receptor binding profile compared to both its parent hormone cortisol and its 17α-epimer, cortienic acid [1]. Its primary documented role is as a selective ligand for Corticosteroid-Binding Globulin (CBG, transcortin), where it is used for blocking plasma protein interference in glucocorticoid receptor assays [2].

Why Cortisol-17 Acid Cannot Be Replaced by Cortisol or Cortienic Acid in Receptor Selectivity Applications


In-class substitution of corticosteroid analogs is not viable for Cortisol-17 acid because the 17β-carboxylic acid functionality confers a unique binary binding profile that is absent in its closest analogs. While cortisol binds to both the Glucocorticoid Receptor (GR) and Corticosteroid-Binding Globulin (CBG), core 17β-carboxylic acid derivatives, including Cortisol-17 acid, have been demonstrated to abolish GR binding entirely while retaining high-affinity CBG binding [1]. Furthermore, substitution with its 17α-epimer, cortienic acid, introduces differences in metabolic origin and potentially in immunoassay cross-reactivity profiles, as cortienic acid is formed only in trace amounts from cortisol and primarily derives from the 21-dehydrocortisol pathway [2]. The quantitative evidence below demonstrates why Cortisol-17 acid is a functionally distinct chemical tool that cannot be interchanged with cortisol, cortienic acid, or other glucocorticoids.

Quantitative Differentiation Evidence for Cortisol-17 Acid (CAS 100188-36-1)


Cortisol-17 Acid Abolishes Glucocorticoid Receptor Binding While Cortisol Retains High Affinity

Cortisol-17 acid, as a 17β-carboxylic acid derivative, exhibits a well-documented loss of glucocorticoid receptor (GR) binding affinity. The Manz et al. (1982) study established a class-level principle that '17β-Carboxylic acid derivatives do not bind to both receptors' [1], referring to human spleen tumor and rat liver GR. This is in contrast to cortisol (hydrocortisone), which has a relative binding affinity (rRBA) of 10 at the GR when referenced against dexamethasone (rRBA = 100) [2]. This functional 'on/off' switch in receptor engagement directly results from side-chain modification at C-17β.

Glucocorticoid Receptor Receptor Binding Affinity CBG Selectivity

Cortisol-17 Acid Is Used as a Selective Transcortin (CBG) Blocker at High Concentrations to Isolate GR Subtypes

The Sheppard & Funder (1986) study directly utilized Cortisol-17 acid as a selective transcortin/CBG blocker in rat brain cytosol preparations. The authors stated they 'have used Cortisol 17β acid at high concentrations to prevent steroid binding to any transcortin possibly contaminating rat brain cytosol preparations' [1]. This application enables clean discrimination of Type I (corticosterone-preferring) from Type II (dexamethasone-binding) glucocorticoid receptors. The same experimental design principle was previously established by Manz et al. (1984), who demonstrated that 1240 nmol/L of a related 17β-carboxylic acid selectively saturated CBG binding sites, allowing exclusive detection of GR [2].

Transcortin Corticosteroid-Binding Globulin Receptor Heterogeneity

Cortisol-17 Acid (17β-Epimer) Differs Fundamentally from Cortienic Acid (17α-Epimer) in Metabolic Origin and Pathway Derivation

The structural difference between Cortisol-17 acid (17β-hydroxy epimer, CAS 100188-36-1) and cortienic acid (17α-hydroxy epimer, CAS 3597-45-3) has direct implications for metabolic pathway tracing and immunoassay development. Monder et al. (1975) demonstrated that while 21-dehydrocortisol is substantially reduced back to cortisol (5-8% in normal subjects, 18-19% in ill patients), the major metabolite of 21-dehydrocortisol is 'cortienic acid (11β,17α-dihydroxy-17β-carboxyandrost-4-en-3-one) which is formed only in trace amounts from cortisol' [1]. The 17β-hydroxy configuration of Cortisol-17 acid positions it within the 17-deoxygenation metabolic pathway identified by Weiss et al. (1976), which yields 17-deoxycortolonic acids [2].

Cortisol Metabolism Metabolic Pathway Epimer Specificity

Cortisol-17 Acid Physicochemical Profile Enables Straightforward Analytical Detection Distinct from Cortisol

Cortisol-17 acid possesses distinct physicochemical properties that facilitate its analytical resolution from cortisol in chromatographic systems. The compound has an exact monoisotopic mass of 348.193674 g/mol (C20H28O5, MW 348.4 g/mol), a predicted density of 1.31 g/cm³, and a predicted boiling point of 565.9°C at 760 mmHg . By comparison, cortisol (hydrocortisone) has a molecular weight of 362.46 g/mol (C21H30O5) and a logP of 1.61 [1]. The carboxylic acid moiety of Cortisol-17 acid, with 3 hydrogen bond donors and 5 hydrogen bond acceptors, provides a distinct ionization profile for LC-MS/MS method development compared to cortisol .

Physicochemical Properties Analytical Method Development Chromatography

Cortisol-17 Acid Is Distinct from the Fluorometholone Impurity Commonly Confused in Vendor Listings, Impacting Procurement Accuracy

A critical procurement consideration is the documented confusion between Cortisol-17 acid (CAS 100188-36-1) and Fluorometholone USP Related Compound A (CAS 6870-94-6). The latter is 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione, which is a structurally distinct compound bearing a 6α-methyl group, a C-1,2 double bond, and a 17α-hydroxy configuration [1][2]. Despite this structural divergence, multiple vendors list 'Cortisol-17beta acid' as a synonym for CAS 6870-94-6 [1]. The Fluorometholone impurity is used for HPLC quality control with detection at 240 nm and has a molecular weight of 358.47 g/mol (C22H30O4), directly contrasting with Cortisol-17 acid (MW 348.4 g/mol, C20H28O5) [2].

Pharmacopoeial Standards Impurity Profiling Quality Control

Optimal Application Scenarios for Cortisol-17 Acid (CAS 100188-36-1) Based on Verified Evidence


Selective Transcortin/CBG Blocking Agent in Glucocorticoid Receptor Binding Assays

Cortisol-17 acid is validated for use as a transcortin-saturating agent in GR binding assays where plasma protein contamination must be eliminated. As demonstrated by Sheppard & Funder (1986), it is applied at high concentrations to prevent tracer steroid binding to CBG, enabling unambiguous discrimination of Type I and Type II glucocorticoid receptors [1]. This application leverages the compound's unique binary selectivity: high-affinity CBG binding with abolished GR binding.

Reference Standard for Cortisol Metabolite Profiling in the 17-Deoxygenation Pathway

Cortisol-17 acid serves as an analytical reference standard for studying the 17-deoxygenation pathway of cortisol metabolism identified by Weiss et al. (1976) [2]. Its distinct 17β-hydroxy configuration, molecular weight (348.4 g/mol), and carboxylic acid functionality provide a specific mass spectrometry signature for targeted LC-MS/MS metabolomics studies that differentiate this metabolite from cortienic acid (17α-epimer) and other corticosteroid metabolites .

CBG Binding Ligand for Studying Transcortin-Mediated Pharmacokinetic Enhancement

The preferential binding of 17β-carboxylic acid steroids to CBG over GR—established by Manz et al. (1982, 1984) for the broader class—positions Cortisol-17 acid as a research tool for investigating transcortin-mediated drug displacement mechanisms [3][4]. This application builds on the principle demonstrated with Δ1-cortienic acid by Wu et al. (2012), where CBG-selective binding was shown to enhance the skin blanching activity of co-administered corticosteroids through transcortin displacement [5].

Procurement-Vetted Starting Material for Synthetic 17β-Carboxamide Corticosteroid Derivative Libraries

The 17β-carboxylic acid group of Cortisol-17 acid provides a chemically addressable handle for synthesizing 17β-carboxamide derivatives, a compound class shown by Dobričić et al. (2014) to have modulable glucocorticoid receptor binding affinity depending on amide substitution [6]. Unlike the 17α-epimer cortienic acid (which has been studied more extensively for soft drug design), the 17β-epimer offers a distinct stereoelectronic environment for structure-activity relationship exploration. Procurement must verify CAS 100188-36-1 specifically, as the Fluorometholone impurity (CAS 6870-94-6) is sometimes incorrectly labeled 'Cortisol-17beta acid' by vendors [7].

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